- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]PropellaneJournal of the American Chemical Society, 2023, 145(9), 5363-5369,
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

943-08-8 structure
Product name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
CAS No:943-08-8
MF:C8H5F2NS2
Molecular Weight:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- インチ: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- InChIKey: XYUPZERKMMCICQ-UHFFFAOYSA-N
- SMILES: FC(SC1SC2C(=CC=CC=2)N=1)F
計算された属性
- 精确分子量: 216.98300
- 同位素质量: 216.983
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4A^2
- XLogP3: 4
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 32-33°C
- Boiling Point: 70-75 ºC (0.1 Torr)
- フラッシュポイント: 109.7±30.1 ºC,
- Refractive Index: 1.6088 (589.3 nm 25 ºC)
- Solubility: ほとんど溶けない(0.098 g/l)(25ºC)、
- PSA: 66.43000
- LogP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Security Information
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 1g |
1283.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 200mg |
364.0CNY | 2021-07-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
Chemenu | CM361643-1g |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 1g |
$89 | 2024-07-19 | |
TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
eNovation Chemicals LLC | Y1054497-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 1g |
$125 | 2024-06-06 | |
eNovation Chemicals LLC | Y1226383-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 95% | 5g |
$650 | 2024-06-03 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Reference
- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic StudyJournal of Organic Chemistry, 2019, 84(24), 15948-15957,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox CatalysisJournal of Organic Chemistry, 2017, 82(14), 7373-7378,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Reference
- Electrochemical Difluoromethylation of Electron-rich OlefinsOrganic Letters, 2023, 25(10), 1678-1682,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Reference
- Conversion between difluorocarbene and difluoromethylene ylideChemistry - A European Journal, 2013, 19(45), 15261-15266,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Reference
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Reference
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox CatalysisAngewandte Chemie, 2016, 55(8), 2743-2747,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Reference
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal ActivitiesOrganic Letters, 2018, 20(21), 6901-6905,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Reference
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classificationTetrahedron, 2021, 78,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Reference
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2BrAngewandte Chemie, 2013, 52(47), 12390-12394,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Reference
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonateJournal of Fluorine Chemistry, 2021, 250,,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Reference
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidateCell Reports Physical Science, 2021, 2(4),,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Reference
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Reference
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Reference
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylationAngewandte Chemie, 2011, 50(11), 2559-2563,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Reference
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in FlowACS Catalysis, 2019, 9(7), 6555-6563,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Reference
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Synthetic Circuit 19
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Trimethyl(bromodifluoromethyl)silane
- Borate(1-),tetrafluoro-
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- 5-Methylpyrimidin-2-amine
- Sodium bromodifluoroacetate
- 1,3-benzothiazole-2-thiol
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- Sodium 2-mercaptobenzothiazole
- (Chlorodifluoromethyl)trimethylsilane
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Purity:99%
はかる:5g
Price ($):267.0